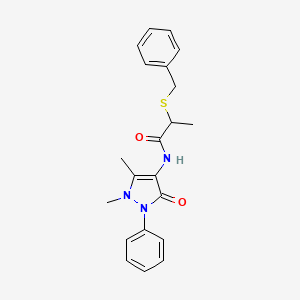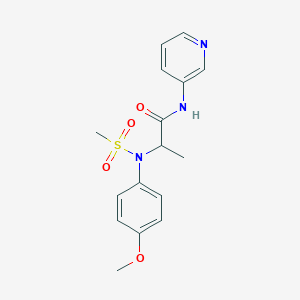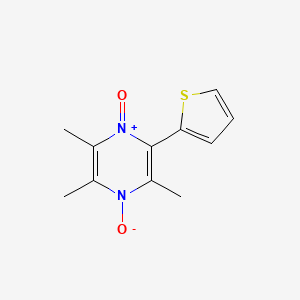![molecular formula C25H24N4O5 B3937422 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3937422.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide
Vue d'ensemble
Description
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide, commonly known as BNP-7787, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BNP-7787 is a cytoprotective agent that has been shown to protect normal tissues from the harmful effects of chemotherapy and radiation therapy.
Mécanisme D'action
BNP-7787 works by binding to and inactivating reactive metabolites produced by chemotherapy and radiation therapy. These reactive metabolites can cause damage to normal tissues, leading to side effects such as nausea, vomiting, and hair loss. BNP-7787 also activates a cellular signaling pathway that promotes cell survival and repair, further protecting normal tissues from damage.
Biochemical and Physiological Effects:
BNP-7787 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against DNA damage, and promote cell survival and repair. BNP-7787 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells while protecting normal tissues from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BNP-7787 is its ability to protect normal tissues from the harmful effects of chemotherapy and radiation therapy, which can improve patient outcomes and quality of life. However, one of the limitations of using BNP-7787 in lab experiments is its potential to interfere with the efficacy of certain chemotherapeutic agents. Further research is needed to determine the optimal dosing and timing of BNP-7787 in combination with chemotherapy and radiation therapy.
Orientations Futures
There are a number of future directions for research on BNP-7787. One area of interest is the potential use of BNP-7787 in the treatment of other conditions, such as neuropathic pain and inflammatory disorders. Another area of interest is the development of new formulations of BNP-7787 that can be administered in different ways, such as orally or topically. Further research is also needed to determine the optimal dosing and timing of BNP-7787 in combination with chemotherapy and radiation therapy, as well as its potential to interfere with the efficacy of certain chemotherapeutic agents.
In conclusion, BNP-7787 is a novel compound with significant potential for therapeutic applications in cancer treatment and other conditions. Its ability to protect normal tissues from the harmful effects of chemotherapy and radiation therapy makes it an important area of research in the field of oncology. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations in lab experiments.
Applications De Recherche Scientifique
BNP-7787 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to protect normal tissues from the harmful effects of chemotherapy and radiation therapy while enhancing the efficacy of these treatments in cancer cells. BNP-7787 has also been studied for its potential use in the treatment of neuropathic pain, where it has been shown to reduce pain and improve quality of life in patients.
Propriétés
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c30-24(18-34-23-12-10-22(11-13-23)29(32)33)26-20-6-8-21(9-7-20)27-14-16-28(17-15-27)25(31)19-4-2-1-3-5-19/h1-13H,14-18H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPOVARWIZKPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937354.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide](/img/structure/B3937363.png)
![1-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3937365.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide](/img/structure/B3937368.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B3937388.png)
![4-[(2,4-dihydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937404.png)
![2-chloro-5-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3937406.png)

![3-(5-{[allyl(2-methoxybenzyl)amino]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B3937423.png)


![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937444.png)